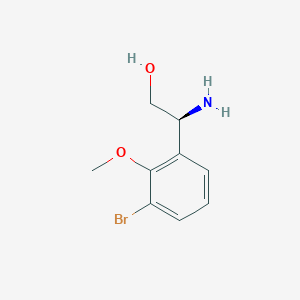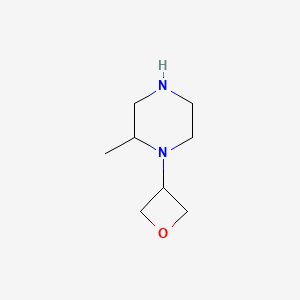
2-Methyl-1-(oxetan-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(oxetan-3-yl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a methyl group and an oxetane ring. This compound is of interest due to its unique structural features, which impart distinctive chemical reactivity and potential pharmacological attributes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(oxetan-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method includes the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1-(oxetan-3-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the oxetane ring makes it susceptible to ring-opening reactions, which can be catalyzed by acids or bases . Additionally, the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids like hydrochloric acid for ring-opening reactions and reducing agents such as lithium aluminum hydride for reduction reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions of the oxetane ring can yield linear or branched compounds, while reduction reactions can lead to the formation of secondary amines .
Aplicaciones Científicas De Investigación
2-Methyl-1-(oxetan-3-yl)piperazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a research tool to study the mechanisms of action of various biologically active compounds . Its unique structural features make it a valuable compound in drug development and biochemical research .
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(oxetan-3-yl)piperazine involves its interaction with biological systems. The compound’s reactivity and interaction with molecular targets, such as enzymes and receptors, provide insights into its effects . The oxetane ring’s ability to undergo ring-opening reactions plays a crucial role in its biological activity, as it can form reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Methyl-1-(oxetan-3-yl)piperazine include 1-Methyl-2-(oxetan-3-yl)piperazine and 1-(Oxetan-3-yl)piperazine . These compounds share the piperazine and oxetane ring structures but differ in their substitution patterns.
Uniqueness: What sets this compound apart from its similar compounds is the presence of the methyl group on the piperazine ring. This substitution can influence the compound’s reactivity and pharmacological properties, making it a unique and valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
2-methyl-1-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C8H16N2O/c1-7-4-9-2-3-10(7)8-5-11-6-8/h7-9H,2-6H2,1H3 |
Clave InChI |
YKKMEAGMYJPFIK-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


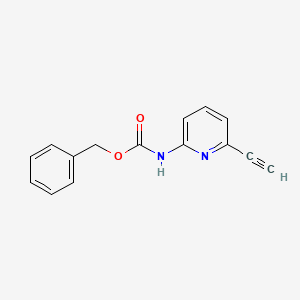
![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
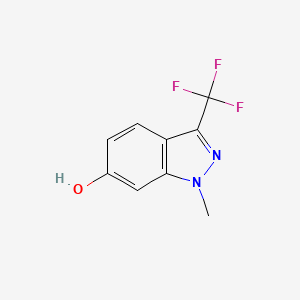
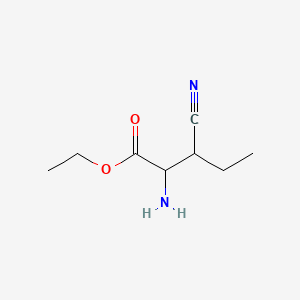
![rel-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13481522.png)

![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
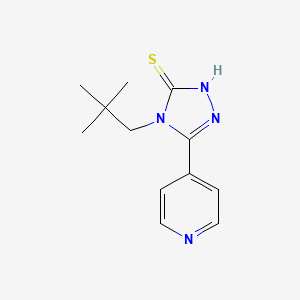
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
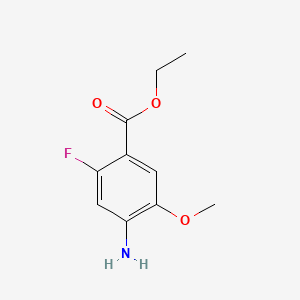
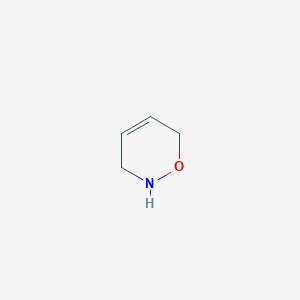
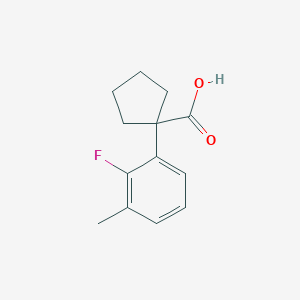
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
